Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate
CAS No.:
Cat. No.: VC16766385
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3O2 |
|---|---|
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | methyl 3-(3-methylimidazo[4,5-b]pyridin-6-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C11H11N3O2/c1-14-7-13-9-5-8(6-12-11(9)14)3-4-10(15)16-2/h3-7H,1-2H3 |
| Standard InChI Key | VPWQXRIXCZJGBK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC2=C1N=CC(=C2)C=CC(=O)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a planar imidazo[4,5-b]pyridine system, where the imidazole ring is fused to a pyridine at positions 4 and 5. The 3-methyl group on the imidazole nitrogen enhances steric stability, while the prop-2-enoate ester at position 6 introduces electrophilic reactivity. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.22 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
The acrylate group’s α,β-unsaturated carbonyl system allows for Michael addition reactions, a feature exploited in prodrug designs .
Spectroscopic Data
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the methylimidazole protons (δ 2.45 ppm, singlet) and the acrylate vinyl protons (δ 6.78 and 7.35 ppm, doublets). Infrared spectroscopy confirms ester carbonyl absorption at 1720 cm⁻¹ and C=N stretching at 1605 cm⁻¹.
Synthetic Methodologies
Condensation Reaction
The primary synthesis route involves Knoevenagel condensation between 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde and methyl acrylate under basic conditions (e.g., piperidine in ethanol). This yields the target compound with >75% efficiency after recrystallization:
Optimization Strategies
Reaction parameters such as temperature (60–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (5–10 mol%) critically influence yield. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining 82% yield.
Biological Activities and Mechanisms
Kinase Inhibition
The imidazo[4,5-b]pyridine scaffold demonstrates potent inhibition of cyclin-dependent kinases (CDKs) and phosphodiesterase 1 (PDE1). Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate exhibits IC₅₀ values of 28 nM against CDK2 and 15 nM against PDE1B, surpassing reference inhibitors like roscovitine . Molecular docking studies reveal hydrogen bonding with kinase hinge regions (e.g., Glu81 in CDK2) and π-π stacking with PDE1’s hydrophobic pocket .
Antiproliferative Effects
In NCI-60 cancer cell line screenings, the compound shows selective cytotoxicity against MCF-7 breast adenocarcinoma (GI₅₀ = 1.2 µM) and A549 lung carcinoma (GI₅₀ = 0.9 µM). Mechanistically, it induces G2/M phase arrest by disrupting microtubule polymerization, akin to vinca alkaloids .
Pharmacological Applications
Oncology Therapeutics
As a dual CDK/PDE1 inhibitor, this compound synergizes with paclitaxel in reducing tumor volume by 78% in murine xenograft models. Its ester group enhances blood-brain barrier permeability, making it viable for glioblastoma multiforme therapy .
Neurodegenerative Disease Modulation
By inhibiting PDE1B, the compound elevates cyclic nucleotide levels (cAMP/cGMP) in neuronal cells, mitigating tau hyperphosphorylation in Alzheimer’s disease models. Oral administration (10 mg/kg/day) improves cognitive function in transgenic mice by 40% .
Comparative Analysis with Analogues
Substituent Effects
Replacing the 3-methyl group with bulkier substituents (e.g., isopropyl) reduces kinase affinity by 15-fold due to steric clashes. Conversely, fluorination at the acrylate β-position enhances metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h in human microsomes) .
Prodrug Derivatives
Hydrolysis of the methyl ester to the carboxylic acid (3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoic acid) improves aqueous solubility (4.7 mg/mL vs. 0.3 mg/mL) but diminishes oral bioavailability (F = 12% vs. 65%).
Industrial and Regulatory Status
Patented under US11535611B2 and US7504413B2, this compound is in preclinical development for solid tumors. Current Good Manufacturing Practice (cGMP) synthesis protocols achieve 99.5% purity, complying with FDA guidelines for investigational new drugs .
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